Chemical structure and physical properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine
Chemical structure and physical properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 3-Methyl-2-(piperidin-3-yloxy)pyridine. As a molecule of interest in medicinal chemistry and drug discovery, this document synthesizes available data to offer a valuable resource for researchers, scientists, and professionals in the field of drug development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from analogous structures and foundational chemical principles to present a scientifically grounded profile. This includes a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.
Introduction
The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The combination of these two heterocycles in 3-Methyl-2-(piperidin-3-yloxy)pyridine creates a molecule with a unique three-dimensional architecture and electronic distribution, suggesting its potential for interaction with various biological targets. The ether linkage between the 3-methylpyridine and piperidine rings introduces a degree of conformational flexibility, which can be crucial for optimizing binding to a target protein. This guide aims to provide a detailed analysis of this compound to facilitate further research and development efforts.
Chemical Structure and Synthesis
The fundamental architecture of 3-Methyl-2-(piperidin-3-yloxy)pyridine is characterized by a 3-methylpyridine ring linked via an ether bond at the 2-position to the 3-position of a piperidine ring.
Structural Elucidation
The chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine is presented below.
Molecular Formula: C₁₁H₁₆N₂O[1]
Molecular Weight: 192.26 g/mol [1]
CAS Number: 1248132-17-3[1]
SMILES: CC1=CC=CN=C1OC2CNCCC2[1]
Caption: Chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine.
Experimental Protocol: Williamson Ether Synthesis
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Deprotonation of 3-Hydroxypiperidine: To a solution of N-protected 3-hydroxypiperidine (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
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Nucleophilic Substitution: To the solution containing the piperidin-3-olate, add a solution of 2-chloro-3-methylpyridine (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to an elevated temperature (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
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Deprotection (if applicable): If an N-protected 3-hydroxypiperidine was used, the protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid or hydrochloric acid in a suitable solvent).
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Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) to afford the desired 3-Methyl-2-(piperidin-3-yloxy)pyridine.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 | [1] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | [1] |
| logP | 1.52082 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage | 4°C, protect from light | [1] |
Spectroscopic and Analytical Profile
Detailed experimental spectroscopic data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not widely published. However, a predicted spectroscopic profile can be constructed based on the analysis of its constituent functional groups and data from related compounds.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the 3-methylpyridine and piperidine rings.
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Pyridine Ring Protons: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The methyl group will likely appear as a singlet around δ 2.2-2.5 ppm.
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Piperidine Ring Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The proton attached to the carbon bearing the oxygen (C3-H) will be the most downfield of the piperidine protons, likely appearing as a multiplet around δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen will also be relatively downfield.
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NH Proton: The piperidine NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.
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Pyridine Ring Carbons: The carbons of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the oxygen (C2) will be significantly downfield.
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Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbon attached to the oxygen (C3) will be the most downfield of this set.
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Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum (δ 15-25 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
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C-O-C Stretch: A strong band corresponding to the ether linkage is expected in the region of 1250-1050 cm⁻¹.
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C=N and C=C Stretching: Vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
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C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups will be seen just below 3000 cm⁻¹.
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N-H Stretching: A moderate, and potentially broad, band for the piperidine N-H stretch is expected around 3300-3500 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 192. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Potential Pharmacological Applications and Drug Development Insights
While there is no specific pharmacological data available for 3-Methyl-2-(piperidin-3-yloxy)pyridine, the structural motifs present in the molecule are found in compounds with known biological activities.
Analogs as Serotonin 5-HT1F Receptor Agonists
Patents have been filed for (piperidinyloxy)pyridinyl compounds that act as 5-HT1F receptor agonists. These compounds are being investigated for the treatment of migraine. The general structure disclosed in these patents bears a strong resemblance to 3-Methyl-2-(piperidin-3-yloxy)pyridine, suggesting that it may also possess activity at this receptor.
GPR119 Modulators
Pyrimidinylpiperidinyloxypyridone analogues have been explored as GPR119 modulators for the potential treatment of metabolic disorders such as type 2 diabetes and obesity. The piperidin-oxy-pyridine core is a key feature of these molecules, indicating that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be a starting point for the design of novel GPR119 modulators.
General CNS and Other Applications
The piperidine and pyridine moieties are common in a wide range of centrally acting agents. Therefore, it is plausible that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be investigated for its potential effects on various CNS targets. Additionally, pyridine derivatives have shown a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Conclusion
3-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound with a structural framework that suggests significant potential for applications in drug discovery and development. While direct experimental data is currently limited, this in-depth guide provides a solid foundation for future research by offering a plausible synthetic strategy, predicted physicochemical and spectroscopic properties, and insights into its potential pharmacological relevance based on the analysis of structurally related compounds. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.
References
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- Google Patents.
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